Cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Povarov reaction, which is a three-component cycloaddition reaction involving an aniline, an aldehyde, and an alkene. This reaction forms the tetrahydroquinoline core of the compound .
The reaction conditions for the Povarov reaction often include the use of a Lewis acid catalyst, such as zinc chloride, in a solvent like ethanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Halogenation and alkylation are common examples.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield hydroxyl groups, while reduction of the quinoline core may produce a fully saturated quinoline derivative.
Scientific Research Applications
Cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a lead compound for the development of new drugs.
Medicine: The potential medicinal applications of this compound include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-[{N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}(2-methylbenzyl)amino]butanamide: This compound shares a similar core structure but has different substituents, which may result in different biological activities.
3,4-Dimethoxyphenethylamine: This compound is structurally related due to the presence of the 3,4-dimethoxyphenyl group.
Uniqueness
Cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This uniqueness allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C32H37NO5 |
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Molecular Weight |
515.6g/mol |
IUPAC Name |
cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H37NO5/c1-19-10-8-9-13-24(19)30-29(32(35)38-23-11-6-5-7-12-23)20(2)33-25-16-22(17-26(34)31(25)30)21-14-15-27(36-3)28(18-21)37-4/h8-10,13-15,18,22-23,30,33H,5-7,11-12,16-17H2,1-4H3 |
InChI Key |
SGXOIXXTZKTVFB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCCC5)C |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCCC5)C |
Origin of Product |
United States |
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